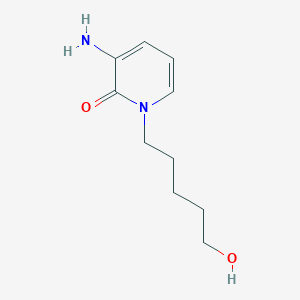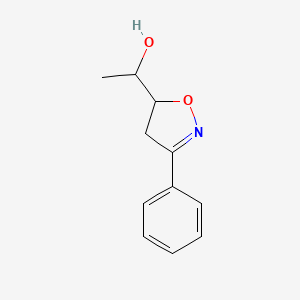
n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine: is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored due to its high efficiency and regioselectivity.
-
Synthetic Routes
Step 1: Synthesis of the azide precursor.
Step 2: Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Step 3: Functionalization of the triazole ring to introduce the propan-2-amine group.
-
Reaction Conditions
- The reaction is typically carried out in an aqueous medium at room temperature.
- Copper(I) sulfate and sodium ascorbate are commonly used as the catalyst system.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Major products formed include oxidized derivatives of the triazole ring.
-
Reduction
- Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- The major products are reduced forms of the triazole ring.
-
Substitution
- The compound can undergo nucleophilic substitution reactions, where the triazole ring is substituted with various nucleophiles.
- Common reagents include halides and amines.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine has a wide range of scientific research applications:
-
Chemistry
- Used as a ligand in coordination chemistry to stabilize metal complexes.
- Employed in “click” chemistry for the synthesis of various bioactive molecules.
-
Biology
- Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
- Studied for its role in bioconjugation and labeling of biomolecules.
-
Medicine
- Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
- Evaluated for its antimicrobial and antiviral properties.
-
Industry
- Used in the development of new materials with enhanced properties, such as corrosion inhibitors and photostabilizers.
- Applied in the synthesis of dyes and photographic materials.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound binds to the active site of enzymes, such as carbonic anhydrase-II, inhibiting their activity.
- It interacts with metal ions in coordination complexes, stabilizing the metal in a specific oxidation state.
-
Pathways Involved
- The inhibition of carbonic anhydrase-II affects the regulation of pH and ion balance in biological systems.
- The stabilization of metal ions in coordination complexes influences catalytic processes in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
N-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-2-amine can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in coordination chemistry and “click” chemistry.
1-Methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with applications in pharmaceuticals and agrochemicals.
-
Uniqueness
- This compound has a unique combination of functional groups that enhance its reactivity and versatility in various applications.
- Its specific structure allows for selective binding to molecular targets, making it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H16N4 |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
N-[(1-ethyltriazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C8H16N4/c1-4-12-6-8(10-11-12)5-9-7(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
PSUZUQXAILCNOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(N=N1)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)








![1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-4-carboxylicaciddihydrochloride](/img/structure/B13526258.png)
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
![benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)


